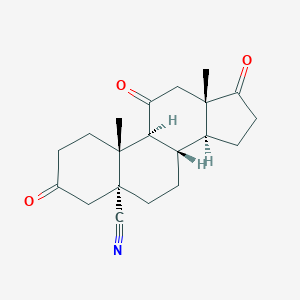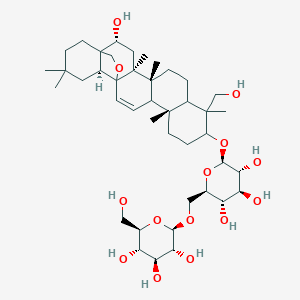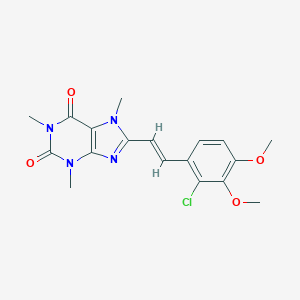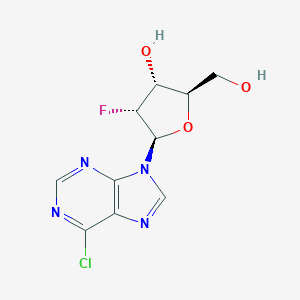![molecular formula C24H21N3O3 B234532 N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, this compound has been shown to activate certain signaling pathways that are involved in the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, this compound has been shown to induce apoptosis in tumor cells and activate certain signaling pathways that are involved in the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide in lab experiments is that it has shown potential as an anti-cancer agent and anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.
Future Directions
There are several future directions for research on N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide. One direction is to further explore its potential applications in cancer research and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to explore its potential applications. Another direction is to explore its potential as a drug delivery system for other compounds.
Synthesis Methods
The synthesis of N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide involves a multi-step process. The starting material is 1-phenylcyclopentan-1-amine, which undergoes a reaction with 3-oxo-4-phenylbutanoic acid to form an intermediate. This intermediate is then reacted with 3-(2-bromoacetyl)oxazolo[4,5-b]pyridine to form the final product.
Scientific Research Applications
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c28-19-11-10-17(15-18(19)22-27-21-20(30-22)9-6-14-25-21)26-23(29)24(12-4-5-13-24)16-7-2-1-3-8-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,25,27)(H,26,29)/b22-18- |
InChI Key |
VXCCMJLNXXDIMQ-PYCFMQQDSA-N |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C/C(=C/4\NC5=C(O4)C=CC=N5)/C(=O)C=C3 |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C4NC5=C(O4)C=CC=N5)C(=O)C=C3 |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C4NC5=C(O4)C=CC=N5)C(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)



![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
